1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one
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Overview
Description
1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound characterized by the presence of a piperidine ring substituted with an ethynyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated piperidine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Ketone Formation: The ketone functional group can be introduced through oxidation reactions, such as the oxidation of secondary alcohols using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the ethynyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, tetrahydrofuran).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in covalent bonding with target proteins, while the piperidine ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
1-(4-Phenylpiperidin-1-yl)-2-methylpropan-1-one: Similar structure but with a phenyl group instead of an ethynyl group.
1-(4-Methylpiperidin-1-yl)-2-methylpropan-1-one: Contains a methyl group instead of an ethynyl group.
Uniqueness: 1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific properties.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(4-ethynylpiperidin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H17NO/c1-4-10-5-7-12(8-6-10)11(13)9(2)3/h1,9-10H,5-8H2,2-3H3 |
InChI Key |
NFCMWJPDCKBYKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C#C |
Origin of Product |
United States |
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